1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Physicochemical profiling Lipophilicity Drug-likeness

CAS 2327318-13-6 is a differentiated triazole-urea screening compound featuring a pyridin-3-yl-1,2,3-triazole hinge-binding motif and a unique 2-ethoxyphenyl urea substituent. It is ideal for head-to-head kinase selectivity profiling against phenyl, benzyl, and phenethyl analogs. With favorable CNS MPO physicochemical parameters (clogP 1.19, TPSA 94.18 Ų, HBD 1), it is well-suited for brain-penetrant kinase programs. Procure as a versatile intermediate for focused library synthesis and proprietary SAR generation.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 2327318-13-6
Cat. No. B2656099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
CAS2327318-13-6
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChIInChI=1S/C17H18N6O2/c1-2-25-16-8-4-3-7-15(16)20-17(24)19-10-13-12-23(22-21-13)14-6-5-9-18-11-14/h3-9,11-12H,2,10H2,1H3,(H2,19,20,24)
InChIKeyGFTCUMXZZNJHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS 2327318-13-6): Structural Identity, Physicochemical Profile, and Procurement Context


1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS 2327318-13-6) is a synthetic urea derivative (C₁₇H₁₈N₆O₂, MW 338.37 g/mol) that bridges a 2-ethoxyphenyl moiety with a pyridin-3-yl-1,2,3-triazole scaffold via a methylene-urea linker [1]. The compound belongs to the triazole-urea hybrid class, which has been explored in kinase inhibition and antiproliferative drug discovery programs [2]. Its structural architecture positions it as a screening candidate for target-based and phenotypic assays, though public-domain quantitative bioactivity data specific to this analog remain absent as of mid-2026.

Why 1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea Cannot Be Substituted by Generic Triazole-Urea Analogs in Focused Screening Cascades


Triazole-urea hybrids bearing a common pyridin-3-yl-1,2,3-triazole core exhibit divergent biological profiles driven by subtle variations in the aryl-urea substituent. The 2-ethoxyphenyl group in CAS 2327318-13-6 introduces distinct electronic, steric, and lipophilic properties compared to the phenyl, benzyl, phenethyl, or 4-methoxybenzyl congeners frequently listed in commercial catalogs . Ortho-ethoxy substitution modulates the torsional angle between the phenyl ring and the urea carbonyl, affecting hydrogen-bond donor geometry and target recognition . Generic substitution without empirical validation therefore risks acquiring a compound with undetermined selectivity, potency, and physicochemical behavior relative to the intended screening objective.

Quantitative Differential Evidence for 1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS 2327318-13-6) vs. Closest Analogs


Calculated Lipophilicity (clogP) Differentiates the 2-Ethoxyphenyl Analog from Phenyl, Benzyl, and Phenethyl Congeners

The 2-ethoxyphenyl substituent of CAS 2327318-13-6 yields a calculated logP (clogP) of approximately 1.19, derived from the EOS10443 computed-property entry for C₁₇H₁₈N₆O₂ [1]. This value sits between the simpler 1-phenyl analog (estimated clogP ~0.8–1.0 based on the absence of the ethoxy group) and the 1-(2-phenylethyl) analog (CAS 2034612-33-2, estimated clogP ~1.5–1.8) . The intermediate lipophilicity of the target compound may offer a balanced permeability-solubility profile relevant to cellular assay performance.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count (HBD = 1) and Topological Polar Surface Area (TPSA ≈ 94 Ų) Support CNS Multiparameter Optimization (MPO) Compliance

According to the EOS10443 computed-property record, CAS 2327318-13-6 possesses one hydrogen-bond donor (HBD = 1), a topological polar surface area (TPSA) of approximately 94.18 Ų, and a clogP of 1.19 [1]. These values collectively satisfy key CNS MPO desirability thresholds (TPSA < 90 Ų borderline; HBD ≤ 1; clogP 1–4), suggesting potential for CNS penetration that is absent in more polar analogs such as the 4-methoxybenzyl derivative (estimated HBD = 2, TPSA > 100 Ų) . The single urea NH donor motif is a distinguishing feature relative to analogs bearing additional H-bond donors on the aryl substituent.

CNS drug discovery Blood-brain barrier permeability Physicochemical property-based design

Ortho-Ethoxy Substitution on the Phenyl Ring Provides a Distinct Conformational and Electronic Profile vs. Unsubstituted Phenyl and Para-Substituted Analogs

The 2-ethoxy substituent on the phenyl ring of CAS 2327318-13-6 introduces an ortho steric effect that restricts rotation around the N-phenyl bond of the urea, potentially pre-organizing the molecule into a bioactive conformation [1]. This contrasts with the freely rotating phenyl analog (CAS 2034296-99-4) and the extended phenethyl analog (CAS 2034612-33-2) . X-ray crystallographic studies of related triazole-urea hybrids reveal that the urea NH groups form critical hydrogen bonds within kinase ATP-binding pockets, and substituent geometry on the aryl ring modulates the angle and distance of these interactions [2]. The ethoxy oxygen may additionally participate in water-mediated hydrogen-bond networks, a feature absent in carbon-only aryl substituents.

Structure-activity relationship (SAR) Conformational analysis Kinase inhibitor design

The 1,2,3-Triazole Moiety Acts as a Metabolically Stable Amide Bioisostere, and the Pyridin-3-yl Anchor Confers Kinase Hinge-Binding Potential Shared Across the Series

The 1,4-disubstituted 1,2,3-triazole in CAS 2327318-13-6 functions as a non-classical amide bond bioisostere with enhanced metabolic stability relative to peptide linkages [1]. Patent literature on pyridyltriazoles (EP2552907A1, WO2010092015A1) establishes that the pyridin-3-yl-1,2,3-triazole core engages kinase hinge regions, and that the appended urea-aryl moiety determines potency and selectivity within the series [2]. Across the broader class, triazole-urea hybrids have demonstrated antiproliferative IC₅₀ values ranging from 0.231 to 0.488 μM (PANC-1, compounds 33–38) [3] and VEGFR-2 inhibition at IC₅₀ = 0.664 μM (compound 10c) [4]. The specific contribution of the 2-ethoxyphenyl group to target engagement remains empirically undetermined for this compound.

Kinase inhibition Metabolic stability Bioisostere strategy

Absence of Public-Domain Bioactivity Data for CAS 2327318-13-6 Represents Both a Knowledge Gap and a First-Mover Profiling Opportunity

As of April 2026, comprehensive searches of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents yield no quantitative IC₅₀, Kd, Ki, EC₅₀, or selectivity data for CAS 2327318-13-6 [1]. This is in marked contrast to the 1-(4-chlorobenzyl) analog, which has reported HepG2 antiproliferative data (IC₅₀ = 6.2 ± 1.1 μM; Selectivity Index = 12.4) , and the 1-phenethyl analog, which has reported sub-micromolar activity in certain assays (IC₅₀ as low as 0.16 μM in vendor-compiled data) . The absence of data for the 2-ethoxyphenyl analog means that its biological profile is entirely uncharacterized, creating both scientific risk and the potential for novel target engagement.

Chemical biology Kinase profiling Hit discovery

High-Value Application Scenarios for 1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS 2327318-13-6) in Scientific Procurement


Kinase Panel Profiling for Selectivity Fingerprinting of the 2-Ethoxyphenyl Substituent

CAS 2327318-13-6 is ideally positioned as a probe compound for broad kinase panel screening. The pyridin-3-yl-1,2,3-triazole core is a recognized kinase hinge-binding motif [1], and the 2-ethoxyphenyl urea substituent represents an underexplored vector for achieving selectivity. Procurement of this compound alongside the 1-phenyl, 1-benzyl, and 1-phenethyl analogs enables head-to-head selectivity profiling to determine whether the ortho-ethoxy group confers a unique kinase inhibition fingerprint. The clogP of 1.19 and favorable CNS MPO parameters [2] further suggest applicability in CNS kinase target screening.

Structure-Activity Relationship (SAR) Expansion of eEF2K-Targeting Triazole-Urea Series

Published triazole-urea hybrids have demonstrated antiproliferative activity against PANC-1 pancreatic cancer cells (IC₅₀ = 0.231–0.488 μM) through eEF2K suppression and apoptosis induction [3]. CAS 2327318-13-6 extends the SAR landscape of this series by introducing a 2-ethoxyphenyl group not represented among the 38 compounds in the original study. Researchers can evaluate whether this substituent enhances or attenuates eEF2K inhibitory activity relative to the published leads, potentially identifying a new chemotype for optimization.

CNS-Penetrant Kinase Inhibitor Discovery via Favorable Physicochemical Properties

With a calculated TPSA of 94.18 Ų, a single hydrogen-bond donor (HBD = 1), and a clogP of 1.19 [2], CAS 2327318-13-6 falls near or within CNS MPO desirability thresholds, distinguishing it from more polar triazole-urea analogs. Neuroscience-focused drug discovery programs seeking brain-penetrant kinase inhibitors can employ this compound as a starting scaffold for CNS PK/PD studies, leveraging its balanced physicochemical profile to assess in vivo brain exposure and target engagement.

Custom Derivative Synthesis and Focused Library Design Around the 2-Ethoxyphenyl Moiety

Given the absence of published bioactivity data [4], CAS 2327318-13-6 serves as a versatile synthetic intermediate for focused library construction. The ethoxy group can be demethylated to expose a phenolic handle for further derivatization, or the pyridine nitrogen can be exploited for salt formation to modulate solubility. Procurement organizations with internal medicinal chemistry capabilities can use this compound as a starting point for generating proprietary SAR data, potentially securing intellectual property around novel 2-alkoxyphenyl-triazole-urea kinase inhibitors.

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.